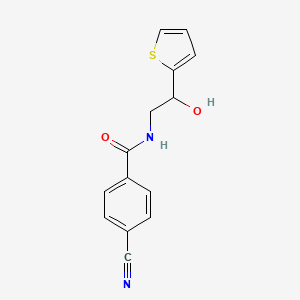

![molecular formula C17H21N5O2S B2972733 2-morpholino-N-(thiophen-2-ylmethyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide CAS No. 2176270-31-6](/img/structure/B2972733.png)

2-morpholino-N-(thiophen-2-ylmethyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

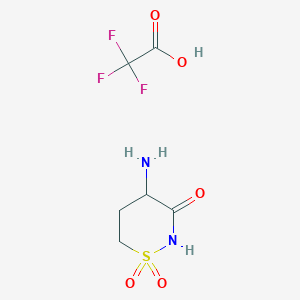

The compound you’re interested in is a complex organic molecule that contains several functional groups, including a morpholino group, a thiophen-2-ylmethyl group, and a dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide group . These groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The morpholino group would likely contribute to the polarity of the molecule, while the thiophen-2-ylmethyl group could potentially participate in aromatic interactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the morpholino group could potentially participate in nucleophilic substitution reactions, while the thiophen-2-ylmethyl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polarity of the morpholino group .科学的研究の応用

Synthesis and Biological Activities

Intermediate for Tumor Necrosis Factor Inhibitors : A study by Lei et al. (2017) highlights the synthesis of morpholine derivatives as important intermediates that inhibited tumor necrosis factor alpha and nitric oxide through a green synthetic method, suggesting potential for therapeutic applications in inflammation and cancer treatment. The synthesis involved condensation reaction, chlorination, and nucleophilic substitution, achieving a total yield of 43% (Lei, H., Wang, L., Xiong, Y., & Lan, Z., 2017).

Antimicrobial Activity : Zaki et al. (2020) describe the synthesis of novel heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine moiety with promising antibacterial and antifungal activities, showcasing the compound's potential in developing new antimicrobial agents (Zaki, R., El-Dean, A., Radwan, S. M., & Ammar, M. A., 2020).

Cancer Cell Line Cytotoxicity : Research by Liu et al. (2016) on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives indicates moderate cytotoxicity against various cancer cell lines, with structure-activity relationships suggesting specific scaffold modifications could enhance activity (Liu, H., Wang, W., Sun, C., Wang, C., Zhu, W., & Zheng, P., 2016).

Synthetic Pathways for Heterocyclic Compounds : Studies have also focused on the development of convenient synthetic methods and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, contributing to the field of heterocyclic chemistry by providing new pathways for the synthesis of pharmacologically active compounds (Zaki, R., Radwan, S. M., & El-Dean, A., 2017).

Antitumor and Molecular Docking Studies

- Antitumor Evaluation : Muhammad et al. (2017) conducted synthesis and antitumor evaluation of new morpholine-based heterocycles, highlighting compounds with promising activities against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines, alongside computational studies to support biological activity results (Muhammad, Z. A., Edrees, M. M., Faty, R., Gomha, S. M., Alterary, S., & Mabkhot, Y., 2017).

作用機序

Target of Action

Similar compounds have shown considerable anti-urease and leishmanicidal potential .

Mode of Action

It’s worth noting that similar compounds have exhibited a significant inhibitory effect on urease .

Biochemical Pathways

Similar compounds have shown to inhibit urease, which plays a crucial role in the nitrogen cycle .

Result of Action

Similar compounds have shown marked anticancer activities in human colorectal cancer (hct), hepatic cancer (hepg2), and breast cancer (mcf-7) cell lines .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-morpholin-4-yl-N-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2S/c23-17(19-12-14-4-2-10-25-14)22-5-1-3-13-11-18-16(20-15(13)22)21-6-8-24-9-7-21/h2,4,10-11H,1,3,5-9,12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAMYKPLFAWTNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2N(C1)C(=O)NCC3=CC=CS3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2972655.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2972662.png)

![4-(2,4-dichlorobenzoyl)-1-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide](/img/structure/B2972665.png)

![2-Chloro-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2972666.png)

![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2972672.png)